N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine (Hydrochloride)
Description
Properties
IUPAC Name |
N-[(3R,4R)-1,4-dimethylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5.ClH/c1-10-5-7-18(2)8-12(10)19(3)14-11-4-6-15-13(11)16-9-17-14;/h4,6,9-10,12H,5,7-8H2,1-3H3,(H,15,16,17);1H/t10-,12+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOGPTJMONRLTL-IYJPBCIQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Hydrochloride), often referred to as a derivative of Tofacitinib, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
- Molecular Formula : C14H23ClN2
- Molecular Weight : 254.8 g/mol
- CAS Number : 477600-73-0
N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine functions primarily as a Janus kinase (JAK) inhibitor . JAKs are crucial in the signaling pathways of various cytokines and growth factors, which play roles in immune response and hematopoiesis. The inhibition of JAKs can lead to reduced inflammation and modulation of immune responses.
Inhibition Profile
The compound has shown selective inhibition against JAK1, which is particularly relevant for treating autoimmune diseases and certain types of cancer. The selectivity towards JAK1 over other kinases minimizes off-target effects, enhancing its safety profile.
Anticancer Properties
Research indicates that compounds similar to N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibit anticancer activity through various mechanisms:
- Cytotoxicity : Studies show that this compound can induce apoptosis in cancer cell lines. For instance, it has been tested against FaDu hypopharyngeal tumor cells and demonstrated significant cytotoxic effects compared to standard treatments like bleomycin .
- Targeting Cancer Pathways : The compound's mechanism involves disrupting critical signaling pathways involved in tumor growth and survival. This includes inhibition of the JAK/STAT pathway which is often upregulated in malignancies.
Anti-inflammatory Effects
The compound's ability to inhibit JAK1 also translates into anti-inflammatory effects. This is particularly beneficial in conditions such as rheumatoid arthritis and psoriasis where JAK inhibitors have shown promise in clinical settings.
Case Studies
Several studies have investigated the efficacy of JAK inhibitors similar to N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine:
- Clinical Trials : In clinical settings, patients with rheumatoid arthritis treated with JAK inhibitors reported significant improvement in disease activity scores. These findings suggest that the compound may provide similar benefits due to its targeted action on JAK pathways.
- Preclinical Models : Animal models have shown that treatment with compounds structurally related to this piperidine derivative can reduce tumor size and improve survival rates in models of lymphoma and solid tumors.
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Development
N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is primarily recognized as an intermediate in the synthesis of Tofacitinib (Xeljanz), a Janus kinase inhibitor used for treating autoimmune diseases like rheumatoid arthritis and ulcerative colitis .
Research has demonstrated that this compound exhibits significant biological activity by inhibiting Janus kinases (JAKs), which are crucial in the signaling pathways of various cytokines involved in inflammatory responses. This inhibition leads to a reduction in inflammation and modulation of immune responses .
Chemical Synthesis Intermediates
The compound serves as an important synthetic intermediate in the production of other pharmaceutical agents. Its structural characteristics allow it to be modified to create new derivatives with potentially enhanced efficacy or reduced side effects .
Case Study 1: Tofacitinib Efficacy
In clinical studies involving Tofacitinib, patients with moderate to severe rheumatoid arthritis showed significant improvement in symptoms when treated with the drug derived from this compound. The mechanism of action was linked to the selective inhibition of JAK pathways .
Case Study 2: Synthesis Optimization
A study focused on optimizing the synthesis of N-(methyl)-N-(piperidine) derivatives highlighted the efficiency of using N-methyl-N-(piperidinyl) precursors in producing high yields of Tofacitinib-related compounds. The research emphasized the importance of reaction conditions and purification methods to achieve pharmaceutical-grade products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound is expected to exhibit higher aqueous solubility than its freebase or neutral analogs (e.g., acetamide derivative in ) .
- Thermal Stability : The acetamide analog has a defined melting point (143–145°C), while the target compound lacks reported thermal data .
- Spectroscopic Signatures :
Hazard and Handling
Preparation Methods
Chlorination of Pyrrolo[2,3-d]pyrimidine Precursors
The synthesis begins with the activation of the pyrrolo[2,3-d]pyrimidine core through chlorination. Phosphorus oxychloride (POCl₃) serves as the primary chlorinating agent, reacting with 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol in aromatic solvents such as toluene . A tertiary amine base, typically N,N-diisopropylethylamine (DIPEA), is added to scavenge HCl and drive the reaction to completion. The optimal temperature profile involves an initial reaction at 25°C, followed by gradual heating to 75°C and final activation at 105°C for 16 hours . This protocol achieves near-quantitative conversion to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a critical intermediate for subsequent amination .
Table 1: Chlorination Reaction Conditions
| Parameter | Optimal Value | Source Reference |
|---|---|---|
| Solvent | Toluene | |
| POCl₃ Equivalents | 3.0 | |
| Base (DIPEA) Equivalents | 2.0 | |
| Temperature Range | 25°C → 75°C → 105°C | |
| Reaction Time | 16 hours |
The introduction of the (3R,4R)-1,4-dimethylpiperidin-3-yl group occurs via nucleophilic aromatic substitution (SNAr) at the C4 position of the dichloropyrimidine intermediate. N-Methyl-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine is reacted with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in polar aprotic solvents like 1,4-dioxane, using potassium carbonate as a base . Microwave-assisted synthesis at 80°C for 4–6 hours enhances reaction efficiency, achieving >90% conversion . The benzyl protecting group is subsequently removed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere, yielding the secondary amine intermediate .
Critical Considerations :
-
Steric Effects : The (3R,4R)-configuration of the piperidine ring ensures optimal spatial alignment for N-alkylation, minimizing byproducts .
-
Solvent Selection : Degassed 1,4-dioxane prevents oxidative degradation of sensitive intermediates .
Deprotection and Purification
Following amination, the N-methyl group is introduced via reductive alkylation using formaldehyde and sodium cyanoborohydride in methanol . The crude product is purified through silica gel chromatography, eluting with ethyl acetate/methanol (9:1) . Crystallization from diisopropyl ether yields the free base as a white solid with 86% isolated yield .
Table 2: Key Purification Parameters
| Step | Conditions | Yield | Source Reference |
|---|---|---|---|
| Chromatography | Ethyl acetate/MeOH (9:1) | 86% | |
| Crystallization Solvent | Diisopropyl ether | 95% purity |
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid in acetone . Stoichiometric control (2.0 equivalents of HCl) ensures complete protonation of both amine groups. The resulting precipitate is filtered and dried under vacuum at 60°C for 4 hours, yielding the final product as a hygroscopic white powder .
Key Quality Metrics :
Industrial-Scale Optimization
Recent patents disclose improved protocols for large-scale synthesis. Methanesulfonyl chloride is employed to activate the pyrrolopyrimidine core, enabling amination at lower temperatures (60°C vs. 80°C) . This modification reduces energy costs and minimizes thermal degradation. Additionally, substituting toluene with tert-butyl methyl ether (TBME) enhances solubility during crystallization, increasing batch yields to 92% .
Table 3: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | PdCl₂(dppf) | None (thermal activation) |
| Solvent | 1,4-Dioxane | TBME |
| Temperature | 80°C | 60°C |
| Batch Yield | 86% | 92% |
Analytical Characterization
The hydrochloride salt is characterized via LC-MS and ¹H-NMR to confirm regiochemistry and salt stoichiometry. LC-MS analysis reveals a molecular ion peak at m/z 314.2 [M+H]⁺, consistent with the free base . ¹H-NMR (400 MHz, D₂O) displays characteristic signals at δ 8.45 (s, 1H, H-2), 7.20 (d, 1H, H-6), and 3.15–3.40 (m, 6H, piperidine and N-CH₃) . Residual solvent content is <0.1% by Karl Fischer titration .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-((3R,4R)-1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Hydrochloride)?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions involving pyrrolo[2,3-d]pyrimidin-4-amine derivatives and stereospecific piperidine precursors. Key steps include:
- Use of chiral resolving agents to maintain the (3R,4R) stereochemistry during piperidine ring formation .
- Acidic hydrolysis (e.g., HCl) to form the hydrochloride salt .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How is the stereochemical configuration of the (3R,4R)-dimethylpiperidinyl moiety confirmed experimentally?
- Methodology :
- X-ray crystallography provides definitive proof of stereochemistry by resolving spatial arrangement .
- NMR spectroscopy : Coupling constants (e.g., ) and NOE correlations differentiate axial/equatorial substituents in the piperidine ring .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319 hazards) .
- Store in airtight containers at 2–8°C under inert gas to prevent degradation .
- Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?
- Methodology :
- Compare experimental - and -NMR data with computational models (DFT calculations) to identify deviations caused by solvent effects or impurities .
- Validate purity via HPLC-MS and adjust synthetic conditions (e.g., reaction time, temperature) to minimize byproducts .
Q. What strategies optimize reaction yields for derivatives of this compound in multi-step syntheses?
- Methodology :
- Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., catalyst loading, solvent polarity) .
- Flow chemistry : Continuous reactors improve reproducibility and reduce side reactions in diazomethane or coupling steps .
- Example: A 20% yield increase was achieved by replacing methanol with DMF in amination reactions .
Q. How does the hydrochloride salt form influence the compound’s solubility and bioavailability in preclinical models?
- Methodology :
- Perform pH-dependent solubility assays in simulated biological fluids (e.g., PBS, SGF).
- Compare logP values of free base vs. salt form to predict membrane permeability .
- Use pharmacokinetic studies in rodent models to assess AUC and differences .
Q. What analytical techniques are most effective for detecting degradation products under accelerated stability testing?
- Methodology :
- LC-HRMS : Identifies oxidative or hydrolytic degradation products (e.g., pyrrolo-pyrimidine ring cleavage) .
- Thermogravimetric analysis (TGA) : Monitors mass loss due to desolvation or decomposition at elevated temperatures .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
